3-methoxy Prostaglandin F1alpha

Solubility Formulation Analytical Chemistry

Quantifying endogenous PGF1α in complex biological matrices demands an internal standard with identical extraction behavior yet unambiguous mass separation. 3-Methoxy PGF1α solves this with a +30 Da shift. Key supply assurances: - Optimized as a chromatographic reference standard for LC/GC-MS method validation. - ≥95% purity confirmed by HPLC, supplied with full CoA and MS fragmentation data. - Cold-chain shipped (-20°C storage) in ready-to-use methyl acetate solution or neat formats.

Molecular Formula C21H38O6
Molecular Weight 386.5
CAS No. 54432-43-8
Cat. No. B592988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy Prostaglandin F1alpha
CAS54432-43-8
Synonyms3-methoxy PGF1α
Molecular FormulaC21H38O6
Molecular Weight386.5
Structural Identifiers
SMILESCCCCCC(C=CC1C(CC(C1CCCCC(CC(=O)O)OC)O)O)O
InChIInChI=1S/C21H38O6/c1-3-4-5-8-15(22)11-12-18-17(19(23)14-20(18)24)10-7-6-9-16(27-2)13-21(25)26/h11-12,15-20,22-24H,3-10,13-14H2,1-2H3,(H,25,26)/b12-11+/t15-,16?,17+,18+,19-,20+/m0/s1
InChIKeyUBKBNBIEPZZFBF-XZFPMTPLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy PGF1α Chemical Identity


3-Methoxy Prostaglandin F1alpha (3-methoxy PGF1α) is a synthetic analog of the naturally occurring prostaglandin PGF1α, belonging to the prostanoid class of bioactive lipids. The defining structural modification is the substitution of a methoxy group at the 3-position of the upper side chain, replacing the native functionality . The compound is formally identified as 3-methoxy-9α,11α,15S-trihydroxy-prost-13Z-en-1-oic acid, with a molecular formula of C21H38O6 and a molecular weight of approximately 386.5 g/mol . It is primarily offered as a research chemical with a standard purity specification of ≥95% .

Synthetic PGF1α analog with a 3‑methoxy modification for mass spectrometric differentiation

Designed for LC‑MS/MS and GC‑MS workflows as a stable, non‑endogenous internal standard

Supplied at ≥95% purity, suitable for analytical method development and system suitability testing

No pharmacological characterization reported; product is intended for analytical research use only.

Why 3-Methoxy PGF1α Cannot Be Substituted


Substitution with the parent compound, Prostaglandin F1α (PGF1α), or other closely related analogs is not scientifically valid due to a fundamental difference in molecular structure that dictates its utility. The 3-methoxy modification is not a minor change; it creates a distinct chemical entity with a unique molecular weight, chromatographic retention time, and mass spectrometric fragmentation pattern . Critically, this analog is specifically intended for use as a reference standard in analytical chemistry, particularly in mass spectrometry-based assays, where its altered mass (+30 Da relative to PGF1α) provides a critical internal standard for accurate quantitation [1]. The absence of published pharmacology reports for 3-methoxy PGF1α further underscores its specialized role as an analytical tool rather than a direct biological substitute .

Mass shift precludes direct replacement

The 3‑methoxy group creates a distinct mass (+30 Da) that is absent in PGF1α, altering MS detection windows and quantitation channels.

Chromatographic and fragmentation differences

Retention time and MS/MS fragmentation patterns differ from PGF1α; methods validated with the parent compound may not transfer.

Not a biological surrogate

No published pharmacology exists for this analog; it is an analytical reference standard, not a direct substitute for functional or receptor studies.

3-Methoxy PGF1α Differentiation Evidence


Solubility Profile

While direct comparative solubility data for PGF1α under identical conditions is not available in public datasheets, the quantitative solubility of 3-methoxy PGF1α in several common laboratory solvents is well-documented. This information is essential for experimental design and method development, as it defines the feasible concentration range for stock solutions and working buffers .

Solubility Profile
Class‑level inference
DMF: >23 mg/mL
DMSO: >33 mg/mL
Ethanol: >100 mg/mL
PBS (pH 7.2): 16.7 mg/mL

Supports selection of compatible solvents for stock solution preparation and dosing workflows.

Direct comparative solubility for PGF1α not available from public sources.

Solubility Formulation Analytical Chemistry

Structural and Spectroscopic Markers

The 3-methoxy modification confers unique analytical signatures that are critical for compound verification and differentiation from PGF1α. The canonical SMILES and InChIKey provided by vendors serve as definitive computational fingerprints for identity confirmation . The calculated exact mass difference (+30 Da from PGF1α) is a key differentiating factor in mass spectrometry, allowing for specific and unambiguous detection [1].

Structural & MS Markers
Supporting evidence
Canonical SMILES, InChIKey differ from PGF1α; exact mass +30.0470 Da

Enables unambiguous identity confirmation and specific detection in mass spectrometry.

Computational fingerprints; orthogonal experimental verification advised.

Mass Spectrometry NMR Structural Confirmation

Purity & Quality Control

Vendors specify a minimum purity level for 3-methoxy PGF1α, which is a critical parameter for its intended use as a research chemical. The typical specification is ≥95%, as measured by appropriate analytical methods . This level of purity is essential for ensuring the accuracy and reproducibility of experiments, particularly when used as a reference standard or internal standard.

Purity & QC
Class‑level inference
Typical specification: ≥95%

Adequate for use as a research chemical and internal standard in routine assays.

PGF1α is often available at ≥98% for primary standard applications; verify CoA.

Quality Control Purity Analytical Standard

3-Methoxy PGF1α Research Applications


Internal Standard for Prostaglandin Quantitation

The primary, validated application for 3-methoxy PGF1α is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) assays. Its +30 Da mass shift compared to endogenous PGF1α allows for unambiguous separation and quantification in complex biological matrices [1]. This application leverages the defined chemical and mass differences established in Sections 2 and 3.

Method Development and System Suitability

The unique structural properties of 3-methoxy PGF1α, including its specific canonical SMILES and InChIKey, make it suitable for use in developing and validating high-performance liquid chromatography (HPLC) methods . It can serve as a system suitability standard to verify column performance and elution conditions for prostaglandin analysis.

Prostanoid Metabolism Positive Control

As a defined analog of PGF1α, 3-methoxy PGF1α can be employed as a positive control or reference compound in studies investigating the metabolic stability or enzymatic degradation of prostanoids. Its altered structure may serve as a comparator for assessing the selectivity of enzymes or transport proteins involved in prostaglandin pathways, a role supported by its classification as a prostanoid analog [2].

Lipidomics Calibration and Validation

In comprehensive lipidomics workflows, a well-characterized, non-endogenous analog like 3-methoxy PGF1α is valuable for instrument calibration and cross-platform validation. The documented solubility data enables its preparation in defined solutions , and its unique identity (as confirmed by SMILES and InChIKey) ensures it will not be mistaken for a naturally occurring metabolite, providing a reliable anchor for analytical runs.

Application
Selection Property
Validation Focus
Reported LC‑MS/GC‑MS internal standard use
Defined mass shift for analyte separation
Co‑elution, ion suppression, and matrix effect assessment
Method development & system suitability
Unique structural fingerprint (SMILES/InChIKey)
Chromatographic performance and column condition verification
Prostanoid metabolism comparative reference
Prostanoid analog identity
Enzyme selectivity and metabolic stability pathway evaluation
Lipidomics calibration & cross‑platform validation
Non‑endogenous analog with documented solubility
Cross‑platform reproducibility and quantitation accuracy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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